molecular formula C11H11NO4 B1422524 (E)-Methyl 3-(2,3-dihydro-[1,4]dioxino-[2,3-b]pyridin-7-yl)acrylate CAS No. 1261399-00-1

(E)-Methyl 3-(2,3-dihydro-[1,4]dioxino-[2,3-b]pyridin-7-yl)acrylate

Cat. No.: B1422524
CAS No.: 1261399-00-1
M. Wt: 221.21 g/mol
InChI Key: KTCAKRYTQIXGKW-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-Methyl 3-(2,3-dihydro-[1,4]dioxino-[2,3-b]pyridin-7-yl)acrylate is an organic compound with the molecular formula C11H11NO4 and a molecular weight of 221.21 g/mol. This compound features a unique structure that includes a dihydro-dioxino-pyridinyl moiety attached to an acrylate group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 3-(2,3-dihydro-[1,4]dioxino-[2,3-b]pyridin-7-yl)acrylate typically involves the following steps:

    Formation of the Dihydro-dioxino-pyridinyl Intermediate: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dihydro-dioxino-pyridinyl ring system.

    Acrylation: The intermediate is then reacted with methyl acrylate in the presence of a base such as sodium hydride or potassium carbonate to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 3-(2,3-dihydro-[1,4]dioxino-[2,3-b]pyridin-7-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the acrylate group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the acrylate group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted acrylates depending on the nucleophile used.

Scientific Research Applications

(E)-Methyl 3-(2,3-dihydro-[1,4]dioxino-[2,3-b]pyridin-7-yl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure.

    Industry: Utilized in the development of novel materials and polymers.

Mechanism of Action

The mechanism of action of (E)-Methyl 3-(2,3-dihydro-[1,4]dioxino-[2,3-b]pyridin-7-yl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(2,3-dihydro-[1,4]dioxino-[2,3-b]pyridin-7-yl)propanoate: Similar structure but with a propanoate group instead of an acrylate.

    Ethyl 3-(2,3-dihydro-[1,4]dioxino-[2,3-b]pyridin-7-yl)acrylate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

(E)-Methyl 3-(2,3-dihydro-[1,4]dioxino-[2,3-b]pyridin-7-yl)acrylate is unique due to its specific combination of the dihydro-dioxino-pyridinyl moiety and the acrylate group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

methyl (E)-3-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-14-10(13)3-2-8-6-9-11(12-7-8)16-5-4-15-9/h2-3,6-7H,4-5H2,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCAKRYTQIXGKW-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC2=C(N=C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC2=C(N=C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-Methyl 3-(2,3-dihydro-[1,4]dioxino-[2,3-b]pyridin-7-yl)acrylate
Reactant of Route 2
Reactant of Route 2
(E)-Methyl 3-(2,3-dihydro-[1,4]dioxino-[2,3-b]pyridin-7-yl)acrylate
Reactant of Route 3
Reactant of Route 3
(E)-Methyl 3-(2,3-dihydro-[1,4]dioxino-[2,3-b]pyridin-7-yl)acrylate
Reactant of Route 4
Reactant of Route 4
(E)-Methyl 3-(2,3-dihydro-[1,4]dioxino-[2,3-b]pyridin-7-yl)acrylate
Reactant of Route 5
Reactant of Route 5
(E)-Methyl 3-(2,3-dihydro-[1,4]dioxino-[2,3-b]pyridin-7-yl)acrylate
Reactant of Route 6
Reactant of Route 6
(E)-Methyl 3-(2,3-dihydro-[1,4]dioxino-[2,3-b]pyridin-7-yl)acrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.